molecular formula C19H33NO5 B600926 Bisoprolol EP Impurity G CAS No. 1215342-36-1

Bisoprolol EP Impurity G

Cat. No. B600926
M. Wt: 355.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol EP Impurity G is a drug impurity of the beta-blocker Bisoprolol. Bisoprolol is a medication used to treat high blood pressure, angina, and heart failure. It belongs to a class of drugs known as beta blockers, which work by blocking certain receptors in the body that cause the heart to beat faster and with more force. Bisoprolol EP Impurity G is a byproduct of the synthesis process of Bisoprolol and has been the subject of much scientific research due to its potential therapeutic effects.

Scientific Research Applications

Analytical Standard Preparation

Elżbieta Dąbrowska-Maś (2017) conducted a study on Bisoprolol Impurity A, a related compound to Bisoprolol EP Impurity G, focusing on methods to achieve high purity standards for pharmaceutical applications. This study highlighted the challenges in purifying chemical standards for pharmacy, emphasizing the importance of preparing high-purity analytical standards, which is relevant to the study of Bisoprolol EP Impurity G as well (Dąbrowska-Maś, 2017).

Structural Characterization of Impurities

A 2017 study by Ivana Mitrevska and colleagues focused on identifying and characterizing degradation impurities in bisoprolol, including methods like HPLC/DAD/ESI-MS and NMR spectroscopy. This research aids in understanding the structure and behavior of impurities such as Bisoprolol EP Impurity G, crucial for quality control in pharmaceuticals (Mitrevska et al., 2017).

Degradation Studies

Elena Lazarevska-Todevska et al. (2022) explored LC-UV-MS/MS methods to characterize bisoprolol related substances, including impurity G, under various stress conditions like hydrolysis, heat, and light. This study provides insight into the stability and transformation of bisoprolol-related substances, including Impurity G, under different conditions, which is critical for ensuring drug safety and efficacy (Lazarevska-Todevska et al., 2022).

Stability-Indicating Methods

S. Hassan and colleagues (2020) developed methods for determining bisoprolol and its degradation products, including impurities like EP Impurity G. This research is significant for pharmaceutical analysis, ensuring the stability and safety of bisoprolol formulations (Hassan et al., 2020).

Analytical Methods for Impurity Detection

Venkata Narasimha Rao Ganipisetty et al. (2016) developed a method to simultaneously separate 12 impurities of bisoprolol fumarate, including potential degradants like Impurity G. This study demonstrates the importance of developing precise analytical methods for impurity detection in pharmaceuticals (Ganipisetty et al., 2016).

properties

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBVUSSEGADND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747537
Record name 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisoprolol EP Impurity G

CAS RN

1215342-36-1
Record name (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F8394AXU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisoprolol EP Impurity G
Reactant of Route 2
Reactant of Route 2
Bisoprolol EP Impurity G
Reactant of Route 3
Reactant of Route 3
Bisoprolol EP Impurity G
Reactant of Route 4
Reactant of Route 4
Bisoprolol EP Impurity G
Reactant of Route 5
Reactant of Route 5
Bisoprolol EP Impurity G
Reactant of Route 6
Reactant of Route 6
Bisoprolol EP Impurity G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.